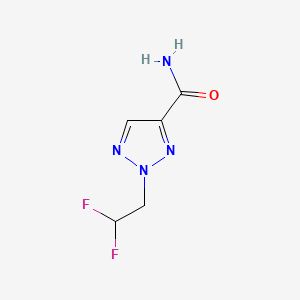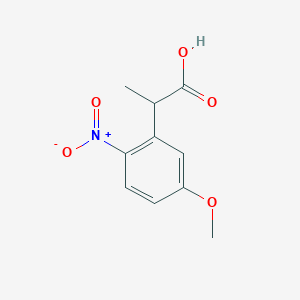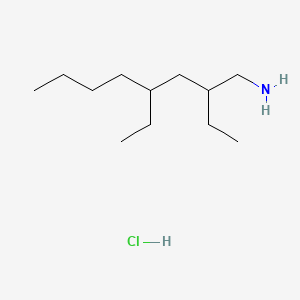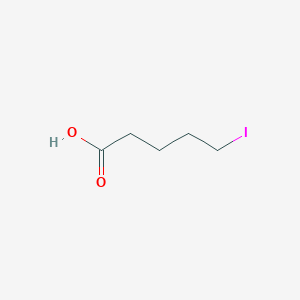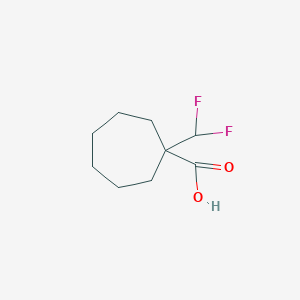
1-(Difluoromethyl)cycloheptane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)cycloheptane-1-carboxylicacid is an organic compound with the molecular formula C9H14F2O2 It is characterized by the presence of a difluoromethyl group attached to a cycloheptane ring, which is further connected to a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)cycloheptane-1-carboxylicacid typically involves the introduction of a difluoromethyl group to a cycloheptane ring followed by carboxylation. One common method involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base to introduce the difluoromethyl group. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired carboxylic acid .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Analyse Chemischer Reaktionen
1-(Difluoromethyl)cycloheptane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form addition products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)cycloheptane-1-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activity, including its ability to interact with biological targets such as enzymes or receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the development of agrochemicals, such as herbicides or insecticides, due to its ability to enhance the biological activity of active ingredients.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)cycloheptane-1-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The exact molecular pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)cycloheptane-1-carboxylicacid can be compared with other similar compounds, such as:
1-(Difluoromethyl)cyclopropane-1-carboxylic acid: This compound has a smaller cyclopropane ring, which can affect its chemical reactivity and biological activity.
1-(Difluoromethyl)cyclohexane-1-carboxylic acid: The cyclohexane ring provides different steric and electronic properties compared to the cycloheptane ring, leading to variations in reactivity and applications.
1-(Difluoromethyl)cyclooctane-1-carboxylic acid: The larger cyclooctane ring can influence the compound’s conformational flexibility and interactions with biological targets.
The uniqueness of this compound lies in its specific ring size and the presence of the difluoromethyl group, which together contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H14F2O2 |
|---|---|
Molekulargewicht |
192.20 g/mol |
IUPAC-Name |
1-(difluoromethyl)cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C9H14F2O2/c10-7(11)9(8(12)13)5-3-1-2-4-6-9/h7H,1-6H2,(H,12,13) |
InChI-Schlüssel |
ZMAZYSMADPMJBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)(C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


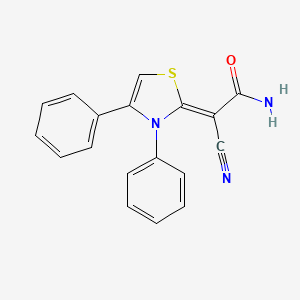
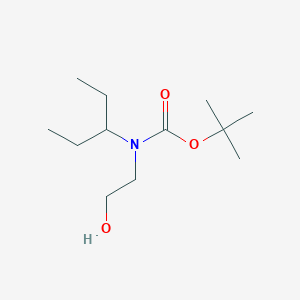
![rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis](/img/structure/B13553102.png)
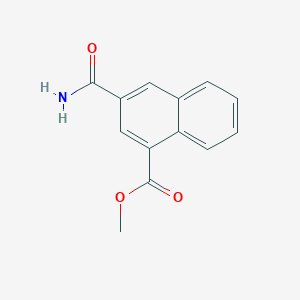
![4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenylsulfurofluoridate](/img/structure/B13553127.png)
